molecular formula C9H13NO2S B073525 N-Ethyl-P-toluenesulfonamide CAS No. 1321-54-6

N-Ethyl-P-toluenesulfonamide

Cat. No.: B073525
CAS No.: 1321-54-6
M. Wt: 199.27 g/mol
InChI Key: OHPZPBNDOVQJMH-UHFFFAOYSA-N
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Description

N-Ethyl-P-toluenesulfonamide is an organic compound with the chemical formula C₉H₁₃NO₂S. It is a white crystalline powder known for its solubility in various organic solvents. This compound is used in several industrial applications, including as a plasticizer and a catalyst in organic synthesis .

Scientific Research Applications

N-Ethyl-P-toluenesulfonamide has several scientific research applications:

Mechanism of Action

The specific mechanism of action of N-Ethyl-P-toluenesulfonamide is not available .

Safety and Hazards

N-Ethyl-P-toluenesulfonamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing vapors, mist or gas, and use personal protective equipment as required .

Future Directions

N-Ethyl-P-toluenesulfonamide has potential applications in the field of catalyst coordination and chemical sensing . Its derivatives have some special properties that could be explored in future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-P-toluenesulfonamide can be synthesized through the reaction of p-toluenesulfonyl chloride with ethylamine. The reaction typically occurs in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-P-toluenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-P-toluenesulfonamide
  • N-Propyl-P-toluenesulfonamide
  • N-Butyl-P-toluenesulfonamide

Uniqueness

N-Ethyl-P-toluenesulfonamide is unique due to its specific ethyl group, which imparts distinct chemical properties compared to its methyl, propyl, and butyl analogs. This uniqueness makes it particularly useful in certain catalytic and synthetic applications where other sulfonamides may not be as effective .

Properties

IUPAC Name

N-ethyl-4-methylbenzenesulfonamide
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InChI

InChI=1S/C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3
Source PubChem
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InChI Key

OHPZPBNDOVQJMH-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)C
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Molecular Formula

C9H13NO2S
Record name N-ETHYL-4-METHYLBENZENE SULFONAMIDE
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Related CAS

68227-23-6 (potassium-salt), 68299-01-4 (lithium-salt)
Record name Ethyl tosylamide
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DSSTOX Substance ID

DTXSID5025310
Record name N-Ethyl-4-methylbenzenesulfonamide
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Molecular Weight

199.27 g/mol
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Physical Description

Platelets (from dilute alcohol or ligroin) or off-white solid. (NTP, 1992), Liquid, Solid; [CAMEO]
Record name N-ETHYL-4-METHYLBENZENE SULFONAMIDE
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Record name Benzenesulfonamide, N-ethyl-4-methyl-
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Record name N-Ethyl-p-toluenesulfonamide
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name N-ETHYL-4-METHYLBENZENE SULFONAMIDE
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CAS No.

80-39-7
Record name N-ETHYL-4-METHYLBENZENE SULFONAMIDE
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Record name N-Ethyl-4-methylbenzenesulfonamide
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Record name Ethyl tosylamide
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Record name N-ETHYL-P-TOLUENESULFONAMIDE
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Record name N-ethyltoluene-4-sulphonamide
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Record name N-ETHYL-P-TOLYLSULFONAMIDE
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Melting Point

147 °F (NTP, 1992)
Record name N-ETHYL-4-METHYLBENZENE SULFONAMIDE
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Synthesis routes and methods

Procedure details

A suspension of 26 g of paratoluene sulfochloride in 200 cm3 of water is cooled to 0° C. With stirring there are slowly added 100 cm3 of a 40% aqueous solution of ethylamine in water. At the end of the addition the reaction mixture is again stirred for two hours at 0° C., then for two hours at ambient temperature. The solid in suspension is filtered, washed several times with water, then dried under reduced pressure. 24 g of N-ethyl(4-methyl phenyl) sulfonamide are obtained.
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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